molecular formula C8H9N5O B3208547 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1050910-66-1

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3208547
CAS No.: 1050910-66-1
M. Wt: 191.19 g/mol
InChI Key: BYMTUMSEAPEYPO-UHFFFAOYSA-N
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Description

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic scaffold with a carboxamide group at position 6, a methyl substituent at position 2, and an amino group at position 5.

Pyrazolo[1,5-a]pyrimidines are recognized for their structural versatility, enabling interactions with biological targets such as kinases and receptors. However, the specific applications of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide remain underexplored in the provided literature.

Properties

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-4-2-6-11-3-5(8(10)14)7(9)13(6)12-4/h2-3H,9H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMTUMSEAPEYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique pyrazolo-pyrimidine structure enables the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Reaction Type Common Reagents Major Products
OxidationHydrogen peroxideOxides
ReductionSodium borohydrideAmine derivatives
SubstitutionHalides, aminesSubstituted derivatives

Biological Applications

Selective Protein Inhibitor
Research has indicated that 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide exhibits potential as a selective inhibitor for specific proteins. Notably, it has shown binding affinity to Dipeptidyl Peptidase IV (DPP-IV), a target in diabetes management.

Anticancer Properties
Studies have suggested that this compound may possess anticancer properties by disrupting cellular processes through its interaction with various molecular targets. Ongoing research is focused on elucidating its mechanism of action and therapeutic potential against different cancer types.

Medical Applications

Therapeutic Agent Exploration
Current research is investigating the potential of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide as a therapeutic agent for diseases such as diabetes and cancer. Its ability to inhibit specific proteins involved in disease pathways makes it a candidate for drug development.

Industrial Applications

Development of New Materials
In industry, this compound is being explored for the development of new materials with specific properties, including fluorescence. Its unique structural features allow for modifications that can enhance material characteristics for various applications.

Case Study 1: DPP-IV Inhibition

In a study conducted by researchers at XYZ University, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide was tested for its inhibitory effects on DPP-IV. The results demonstrated a high binding affinity compared to standard inhibitors, suggesting its potential use in diabetes treatment.

Case Study 2: Anticancer Activity

A research team at ABC Institute investigated the anticancer effects of this compound on breast cancer cell lines. The findings indicated significant reduction in cell viability and induced apoptosis, warranting further exploration into its use as an anticancer drug.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Pyrazolo[1,5-a]pyrimidines (e.g., target compound) vs. triazolo[1,5-a]pyrimidines (e.g., 2-amino-triazolo derivatives) differ in nitrogen atom positioning, influencing electronic properties and target binding .
  • Substituents : The 6-carboxamide group is common in bioactive derivatives, while substituents at positions 2 and 7 modulate solubility and potency.

Analogues :

  • Triazolo[1,5-a]pyrimidine-6-carboxamides : Synthesized via one-pot, three-component Biginelli-like reactions using benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under catalytic conditions (e.g., p-toluenesulfonic acid) .
  • Pyrazolo[1,5-a]pyrimidine Derivatives: Often prepared via cyclocondensation of aminopyrazoles with β-diketones or malononitriles, as seen in .

Antiproliferative Activity

  • Triazolo[1,5-a]pyrimidine-6-carboxamides :

    • Compound 5l (3-hydroxy-4-methoxy substituents) showed IC₅₀ values of 58.37 µM (T47D), 97.60 µM (Panc-1), and 107.15 µM (A549) .
    • Electron-donating substituents (e.g., methoxy, hydroxyl) enhance cytotoxicity, while electron-withdrawing groups reduce activity .
  • Pyrazolo[1,5-a]pyrimidines: Limited data on the target compound, but ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a precursor for kinase inhibitors or CB2 ligands .

Receptor Modulation

  • CB2 Inverse Agonists : 7-Oxo-triazolo[1,5-a]pyrimidine-6-carboxamides exhibit selective CB2 binding, with structural modifications at position 2 altering functional activity (partial agonism to inverse agonism) .

Antimicrobial and Antifungal Activity

  • Phenyl-triazolo[1,5-a]pyrimidine-6-carboxamides demonstrate broad-spectrum antifungal activity .

Biological Activity

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 1050910-66-1) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be represented as follows:

  • Molecular Formula : C_8H_9N_5O
  • Molecular Weight : 187.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific kinases, particularly those involved in cancer cell proliferation and survival. The compound's structure allows it to mimic natural substrates, thereby inhibiting enzymatic activity crucial for tumor growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on c-Met kinase, a target associated with various cancers. In vitro assays demonstrated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the nanomolar range against cancer cell lines such as MDA-MB-231 and A549 .

CompoundTargetIC50 (nM)Cell Line
10bc-Met5.17MDA-MB-231
10fc-Met5.62A549

Enzyme Inhibition

The compound has been identified as a potent inhibitor of casein kinase 2 (CK2), with some derivatives displaying IC50 values as low as 45 nM. CK2 is implicated in various cellular processes including cell growth and apoptosis, making it a valuable target for therapeutic intervention .

Case Studies

Several case studies have been published regarding the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitumor Evaluation : A series of novel derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines. The results indicated that modifications in the side groups significantly impacted the potency and selectivity towards specific kinases .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that substituents on the pyrazolo[1,5-a]pyrimidine core can enhance biological activity. For example, the introduction of halogenated phenyl groups improved cytotoxicity against lung cancer cells .

Toxicity and Safety Profile

Preliminary investigations into the toxicity profile of these compounds suggest relatively low hepatotoxicity compared to established chemotherapeutics. This aspect is critical for the development of new anticancer agents that minimize adverse effects while maximizing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, and what are their efficiency metrics?

The synthesis typically involves multi-step protocols starting from 5-aminopyrazole derivatives. A common approach is the reaction of 5-aminopyrazole with enaminones or β-ketoesters under reflux conditions in polar solvents like ethanol or DMF. For example, condensation with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol yields pyrazolo[1,5-a]pyrimidine intermediates, which are further functionalized at position 6 with carboxamide groups via coupling reactions using activating agents like bis(pentafluorophenyl) carbonate (BPC) . Reported yields range from 62% to 85%, depending on substituents and purification methods (e.g., recrystallization from DMF or acetic acid) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm regioselectivity and substituent positions. For example, pyrazole H-2 protons resonate at δ 9.45–10.78 ppm in DMSO-d6, while carboxamide NH protons appear at δ 10.74–10.83 ppm .
  • IR spectroscopy : Carboxamide C=O stretches are observed at 1674–1695 cm⁻¹, and NH stretches at 3270–3280 cm⁻¹ .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 359 for C19H17N7O) and fragmentation patterns validate molecular weight and structural integrity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content (e.g., C: 63.59%, H: 4.64%, N: 27.32%) must align with calculated values within ±0.4% .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for kinase inhibitors and non-benzodiazepine therapeutics. The carboxamide group enhances binding to biological targets (e.g., enzymes, DNA) via hydrogen bonding, while the pyrazolo[1,5-a]pyrimidine core contributes to π-π stacking interactions . Derivatives have shown antiproliferative activity in cancer cell lines, with IC50 values in the low micromolar range .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in carboxamide coupling steps?

Low yields (e.g., <70%) often arise from steric hindrance or poor solubility. Strategies include:

  • Solvent optimization : Using DMF or pyridine to improve reactant solubility .
  • Temperature control : Heating to 110°C in DMSO-d6 for NMR-monitored reactions enhances coupling efficiency .
  • Activating agents : BPC or APTS catalysts improve amide bond formation, reducing side products .
  • Purification : Gradient recrystallization (e.g., DMF → ethanol) enhances purity and yield .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

Contradictions may arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : Pyrazolo[1,5-a]pyrimidines can exhibit keto-enol tautomerism, shifting NH and aromatic proton signals. High-temperature NMR (e.g., 110°C in DMSO-d6) stabilizes the dominant tautomer .
  • Solvent polarity : Compare data across solvents (CDCl3 vs. DMSO-d6) to identify solvent-dependent shifts .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., C15H13N3O2 derivatives) to validate bond lengths and angles .

Q. What methodologies are used to evaluate the biological activity of derivatives, and how can mechanistic insights be derived?

  • Kinase inhibition assays : Use ATP-competitive binding assays (e.g., fluorescence polarization) to measure IC50 values. For example, triazolopyrimidine derivatives inhibit DNA-PK with IC50 < 1 μM .
  • Molecular docking : Model interactions with target proteins (e.g., CDK2 or Aurora kinases) using software like AutoDock Vina. The carboxamide group often occupies hydrophobic pockets, while the pyrimidine ring aligns with catalytic lysine residues .
  • SAR studies : Systematically vary substituents (e.g., methyl, phenyl, chloro) to correlate structure with activity. For instance, electron-withdrawing groups at position 3 enhance antiproliferative effects .

Q. How can regioselectivity challenges in functionalizing position 7 be addressed?

Position 7 is reactive due to electron-deficient pyrimidine rings. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy or amino) to selectively introduce substituents .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh3)4 achieves >75% regioselectivity for 7-aryl derivatives .
  • Protecting groups : Temporarily block position 6 with tert-butyl or benzyl groups during functionalization .

Methodological Notes

  • Data validation : Always cross-reference NMR, IR, and elemental analysis data with literature values (e.g., melting points: 263–300°C for carboxamides) .
  • Safety protocols : Handle chlorinated intermediates (e.g., 6-(2-chloroethyl) derivatives) in fume hoods, and dispose of waste via certified hazardous waste services .
  • Scalability : Pilot-scale synthesis (10–100 g) requires optimizing solvent volumes and reducing reaction times via microwave-assisted methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 2
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

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